Durohydroquinone

Catalog No.
S604423
CAS No.
527-18-4
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Durohydroquinone

CAS Number

527-18-4

Product Name

Durohydroquinone

IUPAC Name

2,3,5,6-tetramethylbenzene-1,4-diol

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h11-12H,1-4H3

InChI Key

SUNVJLYYDZCIIK-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1O)C)C)O)C

Synonyms

durohydroquinone, duroquinol, tetramethylhydroquinone

Canonical SMILES

CC1=C(C(=C(C(=C1O)C)C)O)C

Organic Synthesis:

Tetramethylhydroquinone (TMHQ) finds extensive use as a reagent in various organic synthesis applications []. Its diverse functionalities make it valuable for creating a range of compounds, including:

  • Pharmaceuticals: TMHQ plays a role in the synthesis of several medicinal drugs [].
  • Chemicals: It contributes to the production of various industrial chemicals [].
  • Dyes: TMHQ aids in the synthesis of dyes used for different purposes [].
  • Catalysts: This compound serves as a precursor for the creation of catalysts used in various chemical reactions [].
  • Other valuable substances: TMHQ's diverse applications extend to the synthesis of other valuable organic compounds beyond the categories mentioned above [].

Polymer Synthesis and Material Production:

Beyond organic synthesis, TMHQ demonstrates potential in polymer synthesis and the production of various materials []. However, the specific mechanisms of its action in these applications remain under investigation.

Potential Biological Activity:

Research suggests that TMHQ might exhibit various biological activities, including:

  • Oxidation: It is hypothesized to function as an oxidizing agent, capable of breaking down other molecules [].
  • Catalysis: TMHQ may act as a catalyst, accelerating the rate of specific chemical reactions within living systems [].
  • Enzyme inhibition: Studies suggest that TMHQ might possess enzyme inhibitory properties, potentially regulating certain biochemical processes in the body [].

Durohydroquinone is a chemical compound that serves as a hydroquinone derivative of duroquinone, specifically recognized as 2,3,5,6-tetramethyl-1,4-hydroquinone. It is characterized by the presence of two hydroxyl groups on the benzene ring, which enhances its reactivity compared to its parent compound, duroquinone. Durohydroquinone plays a significant role in various chemical and biological processes, particularly in redox reactions due to its ability to undergo oxidation and reduction.

  • Antioxidant activity: The hydroxyl groups might allow TMHQ to scavenge free radicals, protecting cells from oxidative damage [].
  • Precursor for further reactions: TMHQ's structure could serve as a starting point for synthesizing more complex molecules with desired properties.

Further studies are needed to elucidate the detailed mechanisms underlying TMHQ's potential biological effects.

  • Limited data: Information on TMHQ's specific toxicity or hazards is scarce.
  • Precautionary measures: Due to its air sensitivity, handling TMHQ in a controlled environment with appropriate personal protective equipment is recommended.
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  • Quinone-Hydroquinone Exchange: Durohydroquinone can engage in exchange reactions with duroquinone, where the quinone and hydroquinone moieties interconvert in buffered solutions .
  • Durohydroquinone exhibits notable biological activities:

    • Antioxidant Properties: It acts as an antioxidant, scavenging free radicals and preventing oxidative stress in biological systems. This property is crucial for cellular protection against damage caused by reactive oxygen species .
    • Electron Transfer: Durohydroquinone is involved in electron transfer processes within cellular respiration, particularly in mitochondrial functions. Its ability to donate electrons makes it vital for energy production .

    Durohydroquinone can be synthesized through various methods:

    • Reduction of Duroquinone: One common method involves the reduction of duroquinone using reducing agents such as sodium borohydride or lithium aluminum hydride. This process selectively adds hydrogen atoms to the quinone structure, yielding durohydroquinone .
    • Photochemical Methods: Photo

    Durohydroquinone finds applications across multiple fields:

    • Chemical Industry: It is used as a precursor for synthesizing various organic compounds and polymers.
    • Pharmaceuticals: Due to its antioxidant properties, it has potential applications in medicine for developing drugs that target oxidative stress-related diseases.
    • Biochemistry Research: Durohydroquinone is used in studies related to electron transport chains and redox biology.

    Research has highlighted several interactions involving durohydroquinone:

    • Reactivity with Free Radicals: Studies demonstrate that durohydroquinone interacts with free radicals generated during oxidative stress, contributing to its protective effects against cellular damage .
    • Photochemical Interactions: The compound's behavior under photochemical conditions has been investigated, revealing its role in inhibiting photoreduction processes involving duroquinone

      Durohydroquinone shares similarities with other quinones and hydroquinones but possesses unique characteristics:

      Compound NameStructure CharacteristicsUnique Features
      Duroquinone2,3,5,6-tetramethyl-1,4-benzoquinoneParent compound; participates in redox reactions
      Hydroquinone1,4-dihydroxybenzeneSimpler structure; less steric hindrance
      2-MethylhydroquinoneMethyl substitution on hydroquinoneIncreased lipophilicity; different reactivity
      1,4-NaphthoquinoneNaphthalene-derived quinoneGreater aromatic stability; different applications

      Durohydroquinone's unique structure allows it to exhibit distinct reactivity patterns and biological activities compared to these similar compounds. Its enhanced antioxidant properties make it particularly valuable in both industrial and biological contexts.

    Durohydroquinone (CAS: 527-18-4) is a tetramethyl-substituted derivative of hydroquinone with the systematic IUPAC name 2,3,5,6-tetramethylbenzene-1,4-diol. Its molecular formula is C₁₀H₁₄O₂, and it has a molecular weight of 166.22 g/mol. The compound is characterized by a benzene ring with hydroxyl groups at the 1 and 4 positions and methyl groups at the 2, 3, 5, and 6 positions.

    Key synonyms include:

    • Tetramethylhydroquinone
    • 1,4-Dihydroxy-2,3,5,6-tetramethylbenzene
    • Dihydroxydurene.

    The SMILES notation for its structure is CC1=C(C(=C(C(=C1O)C)C)O)C, and its InChIKey is SUNVJLYYDZCIIK-UHFFFAOYSA-N.

    Historical Context of Discovery and Early Synthesis

    Durohydroquinone was first synthesized in 1885 by J.U. Nef through the oxidation of 3,6-diaminodurol using ferric chloride (FeCl₃). Early methods also involved the nitration of durene (1,2,4,5-tetramethylbenzene) to form dinitrodurene, followed by reduction to the corresponding diamine and subsequent oxidation. These processes highlighted its role as a stable hydroquinone derivative for studying redox reactions.

    By the mid-20th century, durohydroquinone gained prominence in biochemical research as a model compound for investigating electron transport chains due to its reversible oxidation to duroquinone.

    Structural Relationship to Hydroquinone Derivatives

    Durohydroquinone belongs to the hydroquinone family, which features a benzene ring with two hydroxyl groups in the para position. Its unique tetramethyl substitution distinguishes it from simpler derivatives like hydroquinone (unsubstituted) and 2-methylhydroquinone (mono-substituted). The methyl groups confer enhanced steric hindrance and lipophilicity, altering its solubility and redox potential compared to other derivatives.

    Table 1: Comparison of Hydroquinone Derivatives

    PropertyHydroquinone2-MethylhydroquinoneDurohydroquinone
    Molecular FormulaC₆H₆O₂C₇H₈O₂C₁₀H₁₄O₂
    SubstituentsNone1 methyl4 methyl
    Melting Point (°C)172–175128–130233
    Water Solubility (g/L)7777 (partial)Insoluble
    Redox Potential (V)+0.70+0.65+0.45

    Data sources:

    The reduced redox potential of durohydroquinone (+0.45 V) compared to hydroquinone (+0.70 V) underscores the electron-donating effects of its methyl groups, which stabilize the oxidized quinone form. This property has made it valuable in studies of mitochondrial electron transport and enzymatic redox systems.

    XLogP3

    1.8

    Melting Point

    233.0 °C

    UNII

    R713G18TVF

    Other CAS

    527-18-4

    Wikipedia

    Durohydroquinone

    Dates

    Modify: 2023-08-15

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